molecular formula C20H24N2O4S B3594499 N-cyclopentyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-cyclopentyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No.: B3594499
M. Wt: 388.5 g/mol
InChI Key: VCDIHDIDBZUTJY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentyl group, a methoxyphenyl group, and a sulfonyl-methylamino group attached to a benzamide core, making it a versatile molecule for chemical modifications and functional studies.

Properties

IUPAC Name

N-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22(27(24,25)19-13-11-18(26-2)12-14-19)17-9-7-15(8-10-17)20(23)21-16-5-3-4-6-16/h7-14,16H,3-6H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDIHDIDBZUTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with cyclopentanone in the presence of a suitable catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with methylamine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

    Reduction: The sulfonyl group can be reduced to a sulfide, which may change the compound’s electronic properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functional polymers.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group can enhance the compound’s affinity and specificity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • N-cyclopentyl-4-[(4-chlorophenyl)sulfonylamino]benzamide
  • N-cyclopentyl-4-[(4-hydroxyphenyl)sulfonylamino]benzamide
  • N-cyclopentyl-4-[(4-nitrophenyl)sulfonylamino]benzamide

Comparison:

  • N-cyclopentyl-4-[(4-chlorophenyl)sulfonylamino]benzamide: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and potential biological activity.
  • N-cyclopentyl-4-[(4-hydroxyphenyl)sulfonylamino]benzamide: The hydroxy group can enhance the compound’s solubility and hydrogen bonding capability, potentially affecting its interaction with biological targets.
  • N-cyclopentyl-4-[(4-nitrophenyl)sulfonylamino]benzamide: The nitro group can introduce electron-withdrawing effects, impacting the compound’s electronic properties and reactivity.

N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 2
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N-cyclopentyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

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